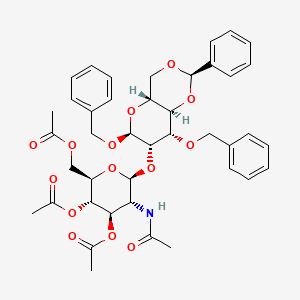

2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-|A-D-mannose

Vue d'ensemble

Description

2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-|A-D-mannose, also known as this compound, is a useful research compound. Its molecular formula is C41H47NO14 and its molecular weight is 777.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-α-D-mannose is a complex carbohydrate derivative with potential biological activities. Understanding its biological properties is crucial for exploring its applications in biomedicine and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 656.63 g/mol. The structure features multiple acetyl groups and benzylidene linkages that enhance its stability and potential reactivity in biological systems.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 656.63 g/mol |

| Key Functional Groups | Acetamido, benzylidene, acetyl |

Antimicrobial Properties

Research indicates that derivatives of glucopyranosides exhibit antimicrobial activities. The presence of acetamido and benzylidene groups in this compound may enhance its interaction with microbial membranes, potentially leading to inhibitory effects on bacterial growth. Preliminary studies suggest that it could inhibit the growth of various pathogens, although specific data on this compound is limited.

Immunomodulatory Effects

Compounds similar to this one have been shown to modulate immune responses. The interaction between carbohydrate structures and immune cells can influence cytokine production and cellular activation. Studies indicate that oligosaccharides can enhance or suppress immune responses depending on their structure and concentration. Further research is needed to elucidate the specific immunomodulatory effects of this compound.

Enzyme Inhibition

The structural components of this compound suggest potential interactions with glycoside hydrolases, enzymes that play critical roles in carbohydrate metabolism. Inhibition studies could reveal its effects on enzyme activity, which may have implications for metabolic disorders or therapeutic applications in diseases like diabetes.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the antimicrobial properties of various glycoside derivatives, suggesting that those with complex structures similar to the target compound exhibited significant activity against Gram-positive bacteria.

- Immunomodulation : Research on oligosaccharides has shown that they can significantly affect immune cell behavior. For instance, certain glycosides were found to enhance the phagocytic activity of macrophages, indicating a potential role for this compound in immune modulation .

- Enzyme Interaction : A study involving glycoside hydrolases demonstrated that certain carbohydrate derivatives could inhibit enzymatic activity effectively, suggesting that the target compound might also share this property .

Future Directions

Further investigations into the biological activity of 2-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-α-D-mannose are warranted. Key areas for future research include:

- In Vivo Studies : Assessing the pharmacokinetics and bioavailability in animal models.

- Mechanistic Studies : Elucidating the mechanisms by which this compound interacts with microbial cells and immune components.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections or modulating immune responses.

Applications De Recherche Scientifique

Glycosylation Reactions

Glycosyl Donor : The compound acts as a versatile glycosyl donor in synthetic chemistry. Its structure allows for the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates. This capability is particularly valuable in creating oligosaccharides and polysaccharides that have applications in pharmaceuticals and biotechnology .

Synthesis of Oligosaccharides : Research indicates that this compound can facilitate the synthesis of various oligosaccharides by participating in glycosylation reactions with different acceptors. The selectivity and yield of these reactions can be optimized by modifying reaction conditions and using specific catalysts .

Drug Development

Glycosylated Drug Candidates : The unique structural features of this compound enhance the design of glycosylated drug candidates. Glycosylation can improve the bioavailability and stability of therapeutic agents, making them more effective in clinical applications. This is particularly relevant in developing drugs targeting specific biological pathways or diseases .

Targeted Therapies : The ability to modify the compound's structure allows researchers to create targeted therapies that can interact more effectively with biological systems. This is crucial for developing treatments for diseases such as cancer, where targeted drug delivery can significantly improve therapeutic outcomes .

Bioconjugation

Click Chemistry Applications : The azide functional group present in the compound enables its use in click chemistry, a powerful method for bioconjugation. This allows for the efficient attachment of biomolecules (such as proteins or nucleic acids) to form conjugates that can be used in diagnostics or therapeutics .

Development of Diagnostics : By utilizing the compound in bioconjugation processes, researchers can develop novel diagnostic tools that leverage specific carbohydrate-protein interactions. These tools can be crucial for early disease detection and monitoring treatment responses .

Research in Glycobiology

Carbohydrate-Protein Interactions : The compound plays a significant role in studying carbohydrate-protein interactions, which are fundamental to many biological processes. Understanding these interactions aids researchers in elucidating mechanisms underlying various diseases and cellular functions .

Advancements in Cellular Processes : Insights gained from research involving this compound contribute to advancements in glycobiology, particularly regarding how carbohydrates influence cell signaling and immune responses. This knowledge is vital for developing new therapeutic strategies targeting glycan-mediated pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Glycosylation Reactions | Acts as a glycosyl donor; facilitates oligosaccharide synthesis |

| Drug Development | Enhances bioavailability/stability of glycosylated drugs; aids targeted therapy design |

| Bioconjugation | Enables click chemistry for biomolecule attachment; useful in diagnostics |

| Glycobiology Research | Studies carbohydrate-protein interactions; advances understanding of cellular processes |

Analyse Des Réactions Chimiques

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis. The benzylidene group directs reactivity toward the anomeric center, while the acetyl and benzyl groups stabilize intermediates.

Key Findings :

- The 4,6-O-benzylidene group enhances β-selectivity in glycosylations by restricting conformational flexibility .

- Acetyl groups on the glucosamine unit prevent undesired side reactions during activation .

Deprotection Strategies

Selective removal of protective groups is critical for further functionalization:

Notable Observations :

- Benzylidene removal under acidic conditions retains the acetyl and benzyl protections .

- Hydrogenolysis of the benzyl group requires careful control to avoid over-reduction .

Functional Group Transformations

The compound undergoes targeted modifications to enable diverse applications:

Mechanistic Insight :

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[[(2R,4aR,6S,7S,8S,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-5-acetamido-3,4-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO14/c1-24(43)42-33-36(52-27(4)46)34(51-26(3)45)31(22-47-25(2)44)53-40(33)56-38-37(48-20-28-14-8-5-9-15-28)35-32(23-50-39(55-35)30-18-12-7-13-19-30)54-41(38)49-21-29-16-10-6-11-17-29/h5-19,31-41H,20-23H2,1-4H3,(H,42,43)/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFLKKJTMHTQPP-IUZHJWHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H]3[C@@H](CO[C@H](O3)C4=CC=CC=C4)O[C@@H]2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746913 | |

| Record name | Benzyl 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865488-84-2 | |

| Record name | Benzyl 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.